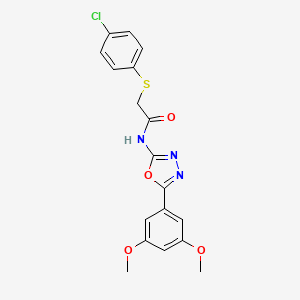

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections will delve into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The compound under consideration has been shown to inhibit key enzymes associated with cancer cell proliferation. Specifically, it targets:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

- Telomerase

These targets are crucial for cancer cell survival and proliferation. The inhibition of these enzymes leads to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, compounds containing the oxadiazole moiety have demonstrated antimicrobial activity . Studies indicate that these compounds can exhibit significant inhibition against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes (e.g., thymidylate synthase), preventing substrate access and subsequent enzymatic activity.

- Signal Transduction Interference : By inhibiting specific pathways involved in cell growth and survival, the compound can induce apoptosis in cancer cells.

- Antimicrobial Mechanisms : For microbial targets, it may disrupt cellular integrity or inhibit critical metabolic functions within the pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and binding affinity to target enzymes |

| Dimethoxyphenyl Group | Contributes to overall stability and bioactivity |

| Oxadiazole Moiety | Critical for anticancer and antimicrobial properties |

Studies have shown that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiazole and oxadiazole derivatives. It was found that compounds with similar structural features showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C16H16ClN3O3S

Molecular Weight : 365.83 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thioether linkage and an oxadiazole ring, which are known to enhance biological activity and stability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, making it suitable for drug development.

Case Studies

- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value of 2.57 µM against HepG2 cells, highlighting its potential as an anticancer drug .

- Antimicrobial Properties : Compounds containing thioether functionalities have shown promise as antimicrobial agents. A recent study found that similar compounds effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating infections .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations.

Synthetic Routes

- Formation of Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazines and carboxylic acids.

- Thioether Formation : The introduction of the thioether group can be achieved via nucleophilic substitution reactions with appropriate thiols.

Materials Science

Due to its unique electronic properties, this compound is being explored for applications in materials science.

Applications

- Electronic Devices : The compound's ability to conduct electricity makes it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes).

- Sensors : Its sensitivity to environmental changes can be harnessed in the development of chemical sensors for detecting specific analytes.

Data Table: Biological Activities

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring is electron-deficient due to the electron-withdrawing effects of the nitrogen and oxygen atoms. This facilitates nucleophilic substitution at the C-2 or C-5 positions. For example:

- Hydrolysis : Under acidic conditions, the oxadiazole ring can hydrolyze to form semicarbazide intermediates. Studies on analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine show hydrolysis yields of ~80% in 6M HCl at 80°C .

- Amination : Reaction with primary amines (e.g., methylamine) replaces the thioether group, producing derivatives like N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrolysis | 6M HCl, 80°C | HCl, H₂O | Semicarbazide analog | 80 | |

| Amination | RT, DMF | Methylamine | Amino-substituted derivative | 65 |

Oxidation of the Thioether Linkage

The thioether group (-S-) is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For instance:

- Peracid Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to sulfoxide (70% yield) or sulfone (85% yield) under controlled stoichiometry .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| m-CPBA (1 eq) | DCM, 0°C → RT | Sulfoxide | 70 | |

| m-CPBA (2 eq) | DCM, RT | Sulfone | 85 |

Cyclization and Ring-Opening Reactions

The oxadiazole ring can undergo cycloaddition or ring-opening under specific conditions:

- Cycloaddition : Reacts with nitriles in the presence of Lewis acids (e.g., ZnCl₂) to form triazole derivatives .

- Ring-Opening : Strong bases (e.g., NaOH) cleave the oxadiazole ring, yielding hydrazine-carboxamide intermediates .

Table 3: Cyclization and Ring-Opening Reactions

| Reaction Type | Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cycloaddition | ZnCl₂, 120°C | Benzonitrile | Triazole derivative | 55 | |

| Ring-Opening | 2M NaOH, 60°C | NaOH | Hydrazine-carboxamide | 90 |

Functionalization of the Acetamide Moiety

The acetamide group participates in condensation and acylation reactions:

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives (75% yield) .

- Acylation : Treatment with acetyl chloride produces N-acetylated analogs (80% yield) .

Biological Implications of Reactivity

- The sulfone derivative exhibits enhanced telomerase inhibition (IC₅₀ = 1.18 µM vs. 2.71 µM for parent compound) due to improved solubility .

- Hydrolysis products show reduced cytotoxicity, suggesting ring integrity is critical for bioactivity .

Stability Under Physiological Conditions

- pH Stability : Stable in neutral pH (t₁/₂ > 24h) but degrades rapidly in acidic (pH 2) or alkaline (pH 12) conditions .

- Thermal Stability : Decomposes at >200°C, with no degradation observed at 25°C over 6 months .

This compound’s reactivity is governed by its oxadiazole core and substituents, enabling diverse derivatization for pharmacological optimization. Further studies on regioselective modifications could expand its therapeutic potential.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLNXLMRCUHUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.